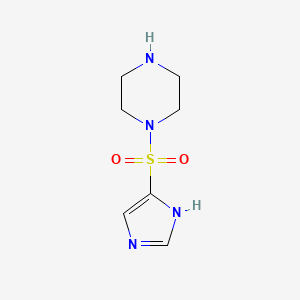

1-(1H-imidazole-4-sulfonyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N4O2S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperazine |

InChI |

InChI=1S/C7H12N4O2S/c12-14(13,7-5-9-6-10-7)11-3-1-8-2-4-11/h5-6,8H,1-4H2,(H,9,10) |

InChI Key |

VZPMJPCUOFVVNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1h Imidazole 4 Sulfonyl Piperazine and Analogous Structures

Strategic Approaches to Sulfonamide Synthesis Involving Piperazine (B1678402)

The formation of the sulfonamide bond is a cornerstone in the synthesis of 1-(1H-imidazole-4-sulfonyl)piperazine. This typically involves the reaction of a piperazine derivative with a suitable sulfonyl-containing precursor.

Coupling Reactions of Piperazine Derivatives with Sulfonyl Chlorides

A prevalent and efficient method for constructing the piperazine sulfonamide scaffold is the direct coupling of a piperazine with a sulfonyl chloride. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by one of the nitrogen atoms of the piperazine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Several key factors influence the success of this coupling reaction:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

Base: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed to scavenge the HCl generated during the reaction. nih.gov Inorganic bases such as sodium hydride can also be utilized. cbijournal.com

Temperature: The reaction is often performed at room temperature, although cooling may be necessary to control exothermicity, particularly on a large scale.

This versatile reaction has been successfully applied to a wide array of substituted piperazines and sulfonyl chlorides, yielding a diverse library of sulfonamide derivatives. Several marketed drugs containing the sulfonamide moiety have been synthesized using this key coupling reaction between a sulfonyl chloride and a secondary amine. cbijournal.com

Modular Synthetic Routes for Piperazine and Sulfonamide Building Blocks

The synthesis of more complex analogs of this compound often benefits from a modular approach, where the piperazine and sulfonamide building blocks are synthesized separately and then coupled in a final step. This strategy allows for greater flexibility and diversification of the final products.

Piperazine Building Blocks: A variety of methods exist for the synthesis of substituted piperazines, including:

Palladium-catalyzed cyclization reactions. organic-chemistry.org

N-alkylation of piperazine with alkyl halides or sulfonates. nih.govmdpi.com

Reductive amination. nih.govmdpi.com

Sulfonamide Building Blocks: The key precursor for the sulfonamide moiety is the corresponding sulfonyl chloride. These can be prepared from various starting materials, such as sulfonic acids or thiols, through treatment with chlorinating agents like thionyl chloride or chlorosulfonic acid. rsc.org

This modular approach is particularly advantageous in discovery chemistry, where the ability to rapidly generate a library of analogs with diverse substitutions on both the piperazine and the aromatic/heterocyclic ring of the sulfonamide is highly desirable. nih.govacs.org

Synthesis of the Imidazole-4-sulfonyl Moiety and Its Integration into Piperazine Scaffolds

The specific synthesis of this compound requires the preparation of the key intermediate, 1H-imidazole-4-sulfonyl chloride. This can be synthesized from imidazole (B134444) through a multi-step process. A common route involves the reaction of imidazole with sulfuryl chloride. acs.org

Once 1H-imidazole-4-sulfonyl chloride is obtained, it can be coupled with piperazine using the standard sulfonamide formation conditions described in section 2.1.1. Due to the presence of two secondary amine groups in piperazine, the reaction can potentially yield both mono- and di-sulfonylated products. To favor the formation of the desired mono-substituted product, an excess of piperazine is often used.

One-Pot and Multi-Component Reactions for the Preparation of Imidazole-Piperazine Hybrids

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of complex molecules containing imidazole and piperazine rings. tandfonline.comrsc.org These reactions combine several synthetic steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and reducing waste.

While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs can be applied to the synthesis of related imidazole-piperazine hybrids. For instance, a four-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, an amine (such as a piperazine derivative), and ammonium acetate can be used to construct substituted imidazoles in a single step. tandfonline.com

Chemical Characterization Techniques for this compound and its Derivatives

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of spectroscopic and spectrometric techniques.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, LCMS, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the protons on the imidazole ring, the piperazine ring, and the N-H protons of both rings.

¹³C NMR: This method reveals the number of different types of carbon atoms and their electronic environment. Distinct signals would be observed for the carbon atoms of the imidazole and piperazine rings.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule, including those in the imidazole ring, the piperazine ring, and the sulfonamide linkage. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound would include:

N-H stretching vibrations for the imidazole and piperazine rings.

C-H stretching and bending vibrations for the imidazole and piperazine rings.

Characteristic strong asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. nih.govrsc.org

C=N and C-N stretching vibrations of the imidazole ring. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.govsemanticscholar.orgscitepress.org It is used to determine the molecular weight of the compound and to assess its purity. For this compound, the expected molecular ion peak [M+H]⁺ would be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. tandfonline.comnih.gov This is a crucial step in confirming the identity of a newly synthesized compound.

The following table summarizes the expected characterization data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals for imidazole C-H, piperazine CH₂, and N-H protons. |

| ¹³C NMR | Signals for imidazole and piperazine carbons. |

| IR | N-H stretches, C-H stretches, S=O stretches (asymmetric and symmetric), C=N and C-N stretches. |

| LC-MS | Molecular ion peak corresponding to the molecular weight of the compound. |

| HRMS | Exact mass measurement confirming the elemental formula C₇H₁₂N₄O₂S. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and conformational preferences of a molecule in the solid state. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction is invaluable for confirming the molecular structure, establishing the absolute configuration of chiral centers, and understanding intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available in the crystallographic databases, analysis of related sulfonylpiperazine and heterocyclic sulfone structures provides insights into the expected solid-state features. mdpi.com In such structures, the sulfonamide linkage often plays a crucial role in directing the crystal packing through the formation of intermolecular hydrogen bonds. For instance, the N-H group of the imidazole ring and the secondary amine of the piperazine ring (if present) can act as hydrogen bond donors, while the sulfonyl oxygens and the imidazole nitrogens can act as hydrogen bond acceptors.

The piperazine ring typically adopts a chair conformation, which is its lowest energy conformation. The geometry around the sulfur atom of the sulfonamide group is expected to be tetrahedral. The relative orientation of the imidazole and piperazine rings will be a key conformational feature.

Table 1: Expected Crystallographic Parameters for this compound and Analogs

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic are common for such molecules. | Provides information about the symmetry of the crystal lattice. |

| Space Group | Centrosymmetric space groups are common for achiral molecules. | Defines the symmetry elements present in the unit cell. |

| Piperazine Conformation | Chair conformation | The most stable conformation for the piperazine ring. |

| Sulfonamide Geometry | Tetrahedral around the sulfur atom | Confirms the bonding arrangement of the sulfonyl group. |

| Hydrogen Bonding | Intermolecular N-H···O=S and N-H···N interactions are likely. | These interactions are key in stabilizing the crystal lattice. |

Valuable structural information can be gleaned from the X-ray crystallographic studies of analogous compounds. mdpi.com For example, studies on other aryl sulfonyl piperazine derivatives have provided detailed information on their molecular geometry and intermolecular interactions. researchgate.net High-resolution protein-ligand crystallography is also a powerful tool in drug discovery, providing atomic-level information about the interactions of a compound with its biological target. mdpi.com This information is crucial for structure-based drug design. mdpi.comnih.gov

Derivatization Strategies for Enhancing the Structural Diversity of the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Derivatization can be targeted at the imidazole ring, the piperazine ring, or both.

The secondary amine of the piperazine ring is a primary site for derivatization. It can undergo a variety of reactions, including:

N-Alkylation and N-Arylation: Introduction of various alkyl, benzyl, or aryl groups can modulate the compound's lipophilicity, steric profile, and potential interactions with biological targets. The reaction of this compound with alkyl halides or aryl halides (under conditions such as the Buchwald-Hartwig amination) can yield a wide range of N-substituted derivatives.

Acylation and Sulfonylation: Reaction with acid chlorides, acid anhydrides, or other sulfonyl chlorides can introduce amide or sulfonamide functionalities, respectively. tandfonline.com These groups can act as hydrogen bond donors or acceptors and significantly influence the compound's electronic and pharmacokinetic properties.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride provides a versatile method for introducing a wide array of substituted alkyl groups.

The imidazole ring also presents several opportunities for derivatization:

N-Alkylation of the Imidazole Ring: The imidazole ring contains two nitrogen atoms, and the N-H can be substituted with various groups. This can be achieved by reaction with alkyl halides or other electrophiles in the presence of a base.

Substitution on the Imidazole Ring: While electrophilic substitution on the imidazole ring can be challenging, functionalization at the C2, and C5 positions is possible through various synthetic methods, such as lithiation followed by quenching with an electrophile.

The general synthetic route to this compound likely involves the reaction of 1H-imidazole-4-sulfonyl chloride with piperazine. chemscene.comnih.govsigmaaldrich.com The sulfonyl chloride itself can be prepared from imidazole through chlorosulfonation.

Table 2: Potential Derivatization Reactions for the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Modifications |

| N-Alkylation (Piperazine) | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF, CH₃CN) | Introduction of diverse alkyl and benzyl groups. |

| N-Arylation (Piperazine) | Aryl halide, Palladium catalyst, base | Introduction of various aryl and heteroaryl moieties. |

| Acylation (Piperazine) | Acid chloride or anhydride, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | Formation of amide derivatives. tandfonline.com |

| Reductive Amination (Piperazine) | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Introduction of substituted alkyl groups. |

| N-Alkylation (Imidazole) | Alkyl halide, base | Modification of the imidazole nitrogen. |

The derivatization of the piperazine moiety is a common strategy in the development of pharmaceuticals. mdpi.comnih.gov For analytical purposes, derivatization can be used to introduce a chromophore to facilitate detection by HPLC-UV. researchgate.net The imidazole ring is also a versatile scaffold for the synthesis of compounds with a wide range of biological activities. uobasrah.edu.iqwisdomlib.orgjchemrev.com

Structure Activity Relationship Sar Profiling of 1 1h Imidazole 4 Sulfonyl Piperazine Derivatives

Positional and Substituent Effects on the Imidazole (B134444) Ring on Biological Activity

The imidazole ring is a vital pharmacophore in numerous biologically active compounds due to its unique electronic properties and ability to engage in various intermolecular interactions. researchgate.netchemijournal.comnih.govresearchgate.net As a five-membered aromatic heterocycle with two nitrogen atoms, it can act as a hydrogen bond donor and acceptor, and its electron distribution significantly influences receptor binding affinity. researchgate.netnih.gov

SAR studies on imidazole derivatives have shown that the nature and position of substituents on the ring can drastically alter biological activity. researchgate.netjopir.in For instance, the introduction of electron-withdrawing groups at the C-4 position has been shown to enhance the anti-inflammatory activity of some imidazole-containing compounds. researchgate.net Conversely, in other series, compounds with electropositive groups like methoxy (B1213986) were found to be more active than those with electronegative groups like chloro. The position of these substituents is also critical; for example, para-substituted phenyl rings attached to the imidazole core often show better activity than ortho- or meta-substituted analogs.

While specific SAR data for 1-(1H-imidazole-4-sulfonyl)piperazine derivatives is not extensively detailed in publicly available literature, general principles suggest that modifications to the imidazole moiety would be a key strategy for modulating activity. The N-1 and N-3 nitrogens are particularly important; one typically bears a hydrogen atom, acting as a proton donor, while the other is a pyrrole-type nitrogen that can accept a proton. nih.gov Alkylation or arylation at the N-1 position can influence the molecule's steric and electronic properties, as well as its metabolic stability. Substitutions on the carbon atoms (C-2 and C-5) of the imidazole ring with various functional groups could be explored to probe for additional binding interactions with a biological target.

Conformational Analysis and Substitutional Impact on the Piperazine (B1678402) Ring

The piperazine ring is a privileged scaffold in drug discovery, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability. nih.govmdpi.com Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns that can be optimized for target engagement. mdpi.comresearchgate.net

The piperazine ring typically adopts a thermodynamically favored chair conformation. researchgate.net However, the presence of bulky substituents or its incorporation into a larger molecular framework can lead to other conformations, such as a boat or twist-boat form. The conformational preference is crucial as it dictates the spatial orientation of the substituents, which directly impacts how the molecule interacts with its biological target. researchgate.net

The N-1 and N-4 positions of the piperazine ring are the most common sites for chemical modification. nih.gov In the this compound scaffold, the N-1 position is occupied by the sulfonyl group, leaving the N-4 position as the primary site for introducing diversity. The basicity of the N-4 nitrogen is a critical parameter that often plays a significant role in the molecule's potency and selectivity. nih.gov This nitrogen can be protonated at physiological pH, allowing it to form ionic interactions with acidic residues in a protein's active site.

Substituents at the N-4 position can be varied to include a wide range of chemical moieties, from small alkyl groups to large aromatic systems. nih.gov SAR studies on various classes of piperazine-containing drugs have shown that the nature of the N-4 substituent is a key determinant of biological activity. For example, in a series of norfloxacin (B1679917) derivatives, alkylation of the N-4 piperazine ring was found to enhance activity against Gram-positive organisms. nih.gov Similarly, in another study, the substituent at the 4-position of the piperazine ring was shown to have a significant impact on the anti-tumor activity of the compounds. nih.gov

The introduction of alkyl (N-alkylation) or aryl (N-arylation) groups at the N-4 position of the piperazine ring can profoundly influence the pharmacological efficacy of this compound derivatives. nih.govresearchgate.netorganic-chemistry.org These modifications can affect several key properties of the molecule, including its size, shape, lipophilicity, and basicity.

N-alkylation can introduce hydrophobic interactions with the target protein and can also be used to fine-tune the pKa of the N-4 nitrogen. nih.gov The length and branching of the alkyl chain can be varied to optimize these interactions. For instance, in some kinase inhibitors, N,N'-dialkylpiperazines are utilized. mdpi.com

N-arylation, the attachment of an aromatic ring system, introduces a larger, rigid, and often hydrophobic group. researchgate.net This can lead to significant gains in potency through interactions such as π-π stacking, cation-π, and hydrophobic interactions with aromatic amino acid residues in the target's binding pocket. nih.gov The electronic nature of the aryl ring can also be modulated by introducing various substituents (e.g., halogens, methoxy groups) to further optimize binding affinity. nih.gov Studies on different classes of arylpiperazines have consistently shown that the substitution pattern on the aryl ring is a critical factor in determining biological activity. nih.gov

The following table illustrates the general impact of N-4 substituents on piperazine derivatives based on common findings in medicinal chemistry.

| N-4 Substituent Type | General Impact on Properties | Potential Interactions with Target | Common Research Findings |

|---|---|---|---|

| Small Alkyl (e.g., Methyl, Ethyl) | Increases lipophilicity modestly; can fine-tune basicity. | Hydrophobic interactions. | Often enhances activity against specific microbial strains or improves cell permeability. nih.gov |

| Bulky Alkyl (e.g., Isopropyl, t-Butyl) | Increases steric hindrance and lipophilicity. | Can provide better fit into hydrophobic pockets or introduce selectivity. | Can sometimes lead to a decrease in activity if the bulk is not well-accommodated by the target. nih.gov |

| Unsubstituted Phenyl | Significantly increases lipophilicity and introduces a rigid scaffold. | π-π stacking, hydrophobic interactions. | Often serves as a base for further substitution to enhance potency. nih.gov |

| Substituted Phenyl (e.g., with F, Cl, OCH₃) | Modulates electronic properties and can introduce additional interactions. | Hydrogen bonds, halogen bonds, dipole interactions, enhanced hydrophobic and π-stacking interactions. | Substituents and their positions (ortho, meta, para) are critical for optimizing affinity and selectivity. nih.govnih.gov |

Role of the Sulfonyl Linker in Molecular Recognition and Bioactivity

The geometry of the sulfonyl group is tetrahedral, which imparts a specific, non-linear kink in the molecule's structure. nih.gov This defined geometry helps to orient the imidazole and piperazine moieties in a precise spatial arrangement, which is often critical for optimal binding to the target. By locking the relative positions of the two heterocyclic rings, the sulfonyl linker reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding and thus higher affinity.

Identification of Pharmacophoric Features Essential for Target Interaction

A pharmacophore model for a class of compounds describes the essential steric and electronic features required for optimal interaction with a specific biological target. Based on the analysis of the this compound scaffold, a general pharmacophore model can be proposed.

The essential features would likely include:

A Hydrogen Bond Donor/Acceptor Region: Provided by the imidazole ring. The N-H group can act as a donor, while the lone pair on the other nitrogen can act as an acceptor. nih.gov

A Hydrogen Bond Acceptor Region: The two oxygen atoms of the sulfonyl linker are strong hydrogen bond acceptors. researchgate.net

A Basic/Positively Ionizable Center: The N-4 nitrogen of the piperazine ring, which can be protonated and form ionic bonds. nih.gov

A Hydrophobic/Aromatic Region: This is typically introduced as a substituent on the N-4 position of the piperazine ring and is crucial for engaging with hydrophobic pockets in the target protein.

The spatial arrangement of these features is dictated by the rigid sulfonyl linker and the inherent geometry of the imidazole and piperazine rings.

Aromatic rings are fundamental components in the design of many potent inhibitors, particularly kinase inhibitors. nih.gov When an aromatic ring system is introduced, typically via N-arylation of the piperazine N-4 position, it can contribute to binding affinity in several ways.

Hydrophobic Interactions: The non-polar surface of the aromatic ring can interact favorably with hydrophobic amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding site.

π-π Stacking: The π-electron system of the aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich face of an aromatic ring can interact favorably with positively charged residues like lysine (B10760008) and arginine.

The presence of an additional aromatic ring on the piperazine moiety can significantly enhance the binding affinity of the molecule by providing these additional interaction points. nih.govresearchgate.net SAR studies on sulfonyl piperazine LpxH inhibitors revealed a strong correlation between the activity and the nature and position of substituents on a distal phenyl ring, highlighting the importance of this aromatic component. nih.gov

Hydrophobic and Hydrogen-Bonding Interactions

The biological activity of this compound derivatives is profoundly influenced by a delicate balance of hydrophobic and hydrogen-bonding interactions within the target protein's binding site. The inherent structural components of this scaffold provide multiple avenues for such interactions.

The imidazole ring , being an aromatic heterocycle, can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. Furthermore, the nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, forming crucial connections with appropriate residues. Specifically, the N-H group of the imidazole can donate a hydrogen bond, while the lone pair of electrons on the other nitrogen atom can accept a hydrogen bond. The ability of imidazole to participate in these dual hydrogen-bonding roles often contributes significantly to the binding affinity and selectivity of the derivatives. whiterose.ac.ukresearchgate.net

The sulfonyl group plays a pivotal role in anchoring the molecule within the binding site through strong hydrogen-bonding interactions. The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, often forming interactions with backbone N-H groups or side chains of amino acid residues like arginine, lysine, or asparagine. researchgate.netnih.gov

Detailed research findings have consistently highlighted the importance of these interactions. For instance, in a series of kinase inhibitors, the imidazole core was found to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. Simultaneously, substituents on the piperazine ring were shown to occupy a hydrophobic pocket, with the potency of the compounds directly correlating with the size and lipophilicity of these substituents.

| Structural Moiety | Interaction Type | Potential Interacting Residues | Impact on Activity |

|---|---|---|---|

| Imidazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Enhances binding affinity |

| Imidazole Ring (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone | Contributes to binding and selectivity |

| Imidazole Ring (N) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine | Contributes to binding and selectivity |

| Piperazine Ring | Hydrophobic Interactions (with substituents) | Leucine, Isoleucine, Valine | Modulates potency and selectivity |

| Piperazine Ring (N) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine | Improves solubility and binding |

| Sulfonyl Group (Oxygens) | Hydrogen Bond Acceptor | Arginine, Lysine, Backbone N-H | Strongly anchors the molecule |

Impact of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of the this compound scaffold can be fine-tuned by the introduction of various substituents, including halogens and other electron-withdrawing or electron-donating groups. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Halogenation , the introduction of fluorine, chlorine, bromine, or iodine atoms, is a common strategy in medicinal chemistry to modulate biological activity. Halogens can influence a molecule's properties in several ways. They can alter the acidity of nearby protons, participate in halogen bonding (a non-covalent interaction with a nucleophilic atom), and increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions. nih.gov For instance, the introduction of a chlorine or fluorine atom onto an aromatic ring appended to the piperazine moiety can lead to enhanced binding affinity by occupying a specific hydrophobic pocket and potentially forming halogen bonds with backbone carbonyls. acu.edu.in

Conversely, electron-donating groups (EDGs) , such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2), can increase the electron density of the aromatic system. bohrium.comnih.gov This can enhance the basicity of the piperazine nitrogens and influence their ability to form hydrogen bonds. nih.gov The introduction of EDGs can also impact the molecule's metabolic stability and solubility. SAR studies have shown that in certain contexts, the presence of an EDG can be beneficial for activity, highlighting the target-dependent nature of these electronic effects. mdpi.com

The strategic placement of these groups is critical. The position of the substituent on the imidazole ring or on a substituent attached to the piperazine can have a dramatic effect on the compound's biological profile. For example, a substituent at the 2-position of the imidazole ring may have a different effect than a substituent at the 5-position due to their different proximities to the sulfonylpiperazine moiety and their potential to interact with different regions of the binding site.

| Substituent Type | Example Groups | Potential Effects on SAR |

|---|---|---|

| Halogens | -F, -Cl, -Br, -I | - Modulate lipophilicity

|

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, -SO2R | - Increase acidity of N-H

|

| Electron-Donating Groups (EDGs) | -OCH3, -CH3, -NH2, -OH | - Increase basicity of piperazine

|

Comparative SAR Studies with Other Imidazole and Piperazine Hybrid Systems

To fully appreciate the unique SAR landscape of this compound derivatives, it is instructive to compare them with other imidazole and piperazine hybrid systems. Such comparative studies provide valuable insights into the specific contributions of the sulfonyl linker and the 4-substitution pattern on the imidazole ring.

For instance, in comparison to 1-(1H-imidazole-2-carbonyl)piperazine derivatives, where the sulfonyl group is replaced by a carbonyl group, significant differences in biological activity are often observed. The carbonyl linker, while also a hydrogen bond acceptor, has different geometric and electronic properties compared to the tetrahedral sulfonyl group. The sulfonyl group is a stronger hydrogen bond acceptor and imposes a different spatial arrangement of the imidazole and piperazine rings, which can lead to altered binding modes and target selectivities.

Furthermore, comparative studies with other heterocyclic cores replacing the imidazole, such as pyrazole , triazole , or benzimidazole , while maintaining the sulfonylpiperazine fragment, can elucidate the specific role of the imidazole ring. The imidazole's unique combination of aromaticity, hydrogen bonding capabilities, and pKa values often makes it a privileged scaffold in medicinal chemistry. chemijournal.com

Computational Chemistry and Mechanistic Studies of 1 1h Imidazole 4 Sulfonyl Piperazine

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of molecular recognition and for predicting the strength of the interaction.

Molecular docking simulations estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the ligand-receptor complex. A more negative score typically suggests a stronger and more stable interaction. While specific docking studies for 1-(1H-imidazole-4-sulfonyl)piperazine are not detailed in the provided search results, studies on analogous compounds highlight the utility of this approach.

For instance, molecular docking of various piperazine (B1678402) sulfonamide analogs against the α-amylase enzyme, a target in type II diabetes, has been performed to understand their inhibitory potential. nih.gov These studies reveal how the sulfonamide and piperazine moieties can orient themselves within the active site to form stable complexes. nih.gov Similarly, docking studies on sulfonamide-imidazole hybrid piperazines against human topoisomerase IIβ have shown significant hydrogen bonding and hydrophobic interactions, indicating a plausible mode of action for their anticancer activity. researchgate.net In another example, docking of new imidazole (B134444) derivatives against human lanosterol (B1674476) 14α-demethylase, a fungal drug target, revealed binding affinities as strong as -10.4 kcal/mol. rjptonline.org These examples underscore how the imidazole, sulfonyl, and piperazine components can contribute to high-affinity binding within a protein's active site. nih.govresearchgate.netrjptonline.org

Table 1: Representative Binding Affinities of Structurally Related Compounds from Docking Studies

| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) |

|---|---|---|

| Imidazole Derivatives | Human Lanosterol 14α-demethylase (1E9X) | -10.4 |

| Sulfonamide-Imidazole Hybrids | Human Topoisomerase IIβ (3QX3) | Not specified, but noted as significant |

Note: The data in this table is illustrative of computational studies on analogous compounds and not specific to this compound.

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for molecular recognition and affinity.

Studies on related sulfonamide and imidazole derivatives have successfully mapped these key interactions. For example, docking of sulfonamide chalcone (B49325) derivatives into the active site of α-glucosidase revealed that residues like Tyr71 and Phe177 form crucial hydrophobic interactions. nih.gov In the case of imidazole derivatives targeting the 14α-demethylase enzyme, interactions with Phe 255 and Arg 96, as well as coordination between the imidazole's nitrogen and the heme group, were identified as critical for binding. researchgate.net Docking of sulfonamide derivatives with penicillin-binding protein 2X (PBP-2X) showed favorable hydrogen bond interactions with amino acids such as GLY 664, VAL 662, and ARG 426. rjb.ro These findings suggest that the imidazole ring of this compound could engage in π-π stacking or hydrogen bonding, while the sulfonamide group is well-suited to form hydrogen bonds with polar residues in a target's active site.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For drug candidates, MD simulations are invaluable for assessing the stability of the ligand-receptor complex, understanding the conformational changes that may occur upon binding, and refining the binding poses predicted by molecular docking.

In studies of related compounds, MD simulations have provided critical insights. For example, MD simulations performed on a complex of a chalcone derivative and α-glucosidase were used to confirm the stability of the binding mechanism predicted by docking. nih.gov Similarly, MD simulations of sulfonamide compounds bound to protein kinase targets demonstrated significant stability, reinforcing their potential as therapeutic agents. mdpi.com These simulations track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains in a stable conformation throughout the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties), QSAR models can predict the activity of new, unsynthesized compounds.

QSAR studies on imidazole and sulfonamide derivatives have successfully identified descriptors crucial for their biological effects. For a series of 2,4,5-trisubstituted imidazole derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed that showed excellent predictive ability based on steric, electrostatic, and hydrogen bond acceptor fields. tandfonline.com Another QSAR study on imidazole derivatives as 14α-demethylase inhibitors indicated the importance of atomic van der Waals volumes and atomic Sanderson electronegativities for inhibitory activity. researchgate.net For antibacterial chloroaryloxyalkyl imidazole derivatives, a QSAR equation was developed linking the minimum inhibitory concentration (MIC) to properties like HOMO energy and hydration energy. nih.gov These models provide a framework for predicting the potency of new analogs and for rationally designing compounds, like derivatives of this compound, with improved activity.

In Silico Assessment of Drug-likeness and Bioavailability Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. Key parameters often evaluated include lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds, which are often assessed against criteria like Lipinski's Rule of Five.

Numerous studies on compounds containing imidazole, piperazine, and sulfonamide moieties perform these assessments. For example, ADME and toxicity profiling of sulfonamide–imidazole hybrids suggested favorable drug-like characteristics for most of the synthesized derivatives. researchgate.net Similarly, in silico assessment of nitroimidazole-piperazinyl hybrids showed very good pharmacokinetic properties based on their physicochemical values. researchgate.net The prediction of drug-likeness is a standard step in modern computational drug design, helping to ensure that a compound has a reasonable probability of being orally bioavailable in humans. nih.govbioflux.com.ro

Table 2: Representative Predicted Drug-likeness Parameters for Structurally Related Compounds

| Compound Class | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Rotatable Bonds |

|---|---|---|---|---|

| Imidazole Derivatives | -0.4 to 5.6 | < 140 | 160 to 480 | < 10 |

| Benzene Sulfonamide-Piperazine Hybrids | Favorable ADME profiles reported | Favorable ADME profiles reported | Favorable ADME profiles reported | Favorable ADME profiles reported |

Pharmacophore Modeling and Virtual Screening for Novel Compound Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is established, it can be used as a 3D query to search large compound libraries (virtual screening) to identify new molecules that match the model and are therefore likely to be active.

This approach has been successfully applied to classes of compounds related to this compound. A five-featured pharmacophore model was generated for sulfonamide chalcone derivatives to aid in the virtual screening for new α-glucosidase inhibitors. nih.gov Another study developed separate pharmacophore models for long-chain arylpiperazine and sulfonamide-based ligands of the 5-HT7 receptor, identifying key overlapping features such as aromatic regions and hydrogen bond donors. nih.gov The sulfonamide group is often a key feature in such models due to its ability to act as a hydrogen bond acceptor. nih.gov This methodology is a powerful tool for scaffold hopping and discovering novel chemical entities based on the structural requirements of a biological target. nih.govnih.gov

Future Research Directions and Therapeutic Potential of 1 1h Imidazole 4 Sulfonyl Piperazine

Design and Synthesis of Advanced 1-(1H-imidazole-4-sulfonyl)piperazine Analogs with Improved Properties

The development of advanced analogs of this compound is a key avenue for future research, focusing on enhancing potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. Modifications can be systematically introduced at several positions on the scaffold. For instance, substitution on the piperazine (B1678402) ring can significantly influence receptor affinity and selectivity. Studies on similar 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines revealed that introducing ortho-methoxy and ethoxy groups on the N-phenyl ring of piperazine increased affinity for both dopamine D(2)-like and serotonin 5-HT(1A) receptors. nih.gov Conversely, a para-chloro substituent conferred high affinity and selectivity for D(2)-like receptors. nih.gov

Similarly, modifications to the imidazole (B134444) ring can modulate activity. For example, the substitution of methyl and nitro groups at specific positions on the imidazole ring has been shown to increase the antibacterial activity of the scaffold. mdpi.com The synthesis of a new series of 1H-benzo[d]imidazoles (BBZs) with different functional groups on an attached phenyl ring and variable alkyl chain lengths at the piperazine end demonstrated that these changes could yield potent anticancer agents. nih.gov Specifically, compounds with strong electron-withdrawing groups like CF3 showed strong DNA binding affinity, a key attribute for certain anticancer mechanisms. nih.gov These findings suggest that a systematic exploration of substituents on both the imidazole and piperazine rings of the this compound scaffold could lead to analogs with highly optimized and specific therapeutic properties.

| Scaffold Modification Area | Example Substituent/Change | Observed Impact on Properties (in related scaffolds) | Potential Application |

|---|---|---|---|

| Piperazine N-4 Position | ortho-Methoxy on Phenyl Ring | Increased affinity for Dopamine D(2) and Serotonin 5-HT(1A) receptors. nih.gov | Antipsychotic Agents |

| Piperazine N-4 Position | para-Chloro on Phenyl Ring | High affinity and selectivity for Dopamine D(2) receptors. nih.gov | Antipsychotic Agents |

| Piperazine N-4 Position | Variable Length Alkyl Chains | Modulates DNA binding affinity and anticancer activity. nih.gov | Anticancer Agents |

| Imidazole Ring | Methyl and Nitro Groups | Increased antibacterial activity. mdpi.com | Antimicrobial Agents |

| Attached Phenyl Ring | Electron-withdrawing group (e.g., CF3) | Strong DNA binding and potent growth inhibition in cancer cells. nih.gov | Anticancer Agents |

Exploration of Novel Biological Targets for the this compound Scaffold

The inherent structural features of the imidazole and piperazine rings suggest that the this compound scaffold can interact with a diverse array of biological targets. A significant area of future research is to screen this scaffold and its derivatives against various enzymes, receptors, and proteins to uncover novel therapeutic applications.

Research on analogous structures has already identified several potential targets:

Dopamine and Serotonin Receptors : As demonstrated with 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazine derivatives, this class of compounds can act as ligands for dopamine D(2) and serotonin 5-HT(1A) and 5-HT(2A) receptors, suggesting potential for developing atypical antipsychotics. nih.gov

Human Topoisomerase I : Certain novel 1H-benzo[d]imidazole derivatives containing a piperazine moiety have been identified as inhibitors of Human Topoisomerase I, an important target in cancer therapy. nih.gov These compounds were also found to cause G2/M arrest of cancer cells. nih.gov

Microbial Enzymes : The imidazole core is present in many antimicrobial agents. mdpi.com One antibacterial strategy involves inhibiting the hexosamine metabolism pathway, which could be a potential target for derivatives of the this compound scaffold. mdpi.com

Kinases : Many kinase inhibitors incorporate heterocyclic scaffolds. A series of imidazole-1,2,4-oxadiazole-piperazine hybrids demonstrated significant antiproliferative activity against various cancer cell lines, with the most potent compound causing G2/M cell cycle arrest, a hallmark of kinase inhibitor activity. nih.gov

| Potential Biological Target | Therapeutic Area | Evidence from Related Scaffolds |

|---|---|---|

| Dopamine D(2) / Serotonin 5-HT(1A) Receptors | Neuropsychiatry (e.g., Schizophrenia) | Derivatives show mixed antagonist activity, similar to atypical antipsychotics. nih.gov |

| Human Topoisomerase I | Oncology | Benzimidazole-piperazine derivatives inhibit DNA relaxation and show anticancer activity. nih.gov |

| Tubulin | Oncology | Flowcytometric analysis of imidazole-oxadiazole-piperazine hybrids showed G2/M phase cell cycle arrest, a common mechanism for tubulin inhibitors. nih.gov |

| Glucosamine-fructose-6-phosphate aminotransferase | Infectious Diseases | This enzyme in the hexosamine pathway is a target for antibacterial agents; imidazole analogs have been designed to inhibit it. mdpi.com |

| HIV-1-Reverse Transcriptase | Infectious Diseases (HIV/AIDS) | Imidazole is a known scaffold for antiviral activity, and molecular docking studies have been performed on analogs against this target. mdpi.com |

Development of Hybrid Molecules Incorporating this compound for Multi-target Therapies

A promising strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are linked to create a single chemical entity with multiple biological activities. This approach can lead to therapies that address complex diseases, such as cancer or neurodegenerative disorders, by modulating multiple pathways simultaneously.

The this compound scaffold is an excellent candidate for this approach. For example, researchers have successfully synthesized hybrid molecules by linking a 4-nitroimidazole-piperazine scaffold with 1,2,3-triazole motifs via click chemistry. nih.gov This resulted in conjugates that exhibited potent cytotoxic activity against human breast cancer cell lines (MCF-7). nih.gov Another study created hybrids of imidazole, 1,2,4-oxadiazole, and piperazine, which showed potent antiproliferative activity against a panel of five different cancer cell lines. nih.gov These examples highlight a clear path forward: covalently linking the this compound core to other known anticancer, anti-inflammatory, or antimicrobial agents could yield novel multi-target drugs with potentially synergistic effects and a reduced likelihood of drug resistance.

Application of Advanced Synthetic Technologies for Scalable Production

Transitioning a promising compound from laboratory-scale synthesis to industrial production requires efficient, safe, and scalable manufacturing processes. Advanced synthetic technologies can play a pivotal role in achieving this for this compound and its derivatives. A key step in the synthesis of this molecule is the creation of the sulfonyl chloride intermediate. Traditional batch production of sulfonyl chlorides can be hazardous.

Continuous flow chemistry offers a safer and more efficient alternative. An automated continuous system using multiple stirred-tank reactors (CSTRs) has been developed for the scalable production of aryl sulfonyl chlorides. mdpi.com This approach improves process consistency, reliability, and spacetime yield while carefully managing the hazards associated with reagents like chlorosulfonic acid. mdpi.com Applying such flow chemistry principles to the synthesis of the imidazole-4-sulfonyl chloride precursor would be a critical step toward large-scale production. Furthermore, other modern techniques such as microwave-assisted synthesis, which has been shown to produce high yields of related heterocyclic compounds, could be employed to accelerate the synthesis of derivatives for screening and optimization. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, significantly reducing the time and cost associated with developing new medicines. nih.govijirt.org These computational tools can be applied at every stage of developing derivatives of this compound.

De Novo Design : Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel molecules based on the core scaffold. nih.govresearchgate.net These models can generate thousands of virtual derivatives that are predicted to have high affinity for a specific biological target.

Virtual Screening : ML algorithms can be trained on existing data to build predictive models for high-throughput virtual screening. researchgate.netnih.gov This allows researchers to screen vast libraries of virtual compounds and prioritize a smaller, more promising set for actual synthesis and testing, increasing the success rate of hit identification. nih.gov

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. AI and ML models can accurately predict these properties, allowing for the early deselection of compounds likely to fail in later stages and the optimization of promising leads to improve their pharmacokinetic profiles. nih.gov

By leveraging AI and ML, researchers can more efficiently navigate the chemical space around the this compound scaffold to design and identify new drug candidates with a higher probability of clinical success. mednexus.org

| AI/ML Application | Technique/Model | Purpose in Derivative Design |

|---|---|---|

| De Novo Drug Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Generate novel molecular structures based on the core scaffold with desired properties. nih.govmednexus.org |

| High-Throughput Virtual Screening | Support Vector Machines (SVM), Random Forest, Deep Neural Networks (DNNs) | Predict the biological activity of virtual derivatives against a target, prioritizing candidates for synthesis. nih.govmednexus.org |

| QSAR Modeling | Multiple Linear Regression (MLR), Artificial Neural Networks (ANNs) | Establish mathematical relationships between chemical structure and biological activity to guide optimization. nih.gov |

| ADMET Prediction | Kernel-based methods, Deep Learning models | Predict pharmacokinetic and toxicity profiles to filter out compounds with poor drug-like properties. nih.govijirt.org |

| Target Identification | Functional Gene Networks, Kernel-based Methods | Analyze biomedical data to identify and prioritize novel biological targets for the scaffold. nih.gov |

Q & A

Q. What synthetic routes are most effective for preparing 1-(1H-imidazole-4-sulfonyl)piperazine, and how can side reactions be minimized?

- Methodological Answer : The synthesis of sulfonamide-linked imidazole-piperazine derivatives typically involves sulfonylation of the imidazole ring followed by coupling with piperazine. For example, analogous compounds like 1-((4'-fluorophenyl)piperazine-1-yl)methyl-imidazole were synthesized via the Mannich reaction under reflux conditions, using para-fluorophenyl-piperazine (pFPP) and imidazole precursors . Key steps include:

- Activation : Use coupling reagents like EDC/HOAt (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxy-7-azabenzotriazole) to facilitate sulfonamide bond formation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate:hexane gradients) effectively isolates the target compound while removing byproducts like unreacted imidazole or sulfonyl chloride residues .

Side reactions (e.g., over-sulfonylation) can be mitigated by controlling stoichiometry (1:1 molar ratio of imidazole-sulfonyl chloride to piperazine) and reaction time (monitored via TLC) .

Q. How are spectroscopic techniques (e.g., IR, NMR) utilized to confirm the structure of this compound?

- Methodological Answer : Structural validation relies on complementary spectroscopic

- IR Spectroscopy : Confirm sulfonamide bond formation via characteristic peaks at ~1150–1350 cm⁻¹ (S=O asymmetric stretching) and ~3300 cm⁻¹ (N-H stretching) .

- ¹H/¹³C NMR : Key signals include:

- Imidazole protons: δ ~7.5–8.5 ppm (aromatic protons).

- Piperazine protons: δ ~2.5–3.5 ppm (CH₂ groups adjacent to nitrogen) .

- Sulfonamide-linked CH₂: δ ~3.8–4.2 ppm (if present) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the calculated exact mass (e.g., [M+H]⁺ for C₇H₁₁N₄O₂S: 231.0652) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives across studies be systematically addressed?

- Methodological Answer : Discrepancies in reported antimicrobial or CNS-modulating activities often arise from variations in:

- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines for microbial strains, and validate receptor-binding assays (e.g., serotonin/dopamine transporter inhibition) with positive controls like fluoxetine or clozapine .

- Structural Analogues : Compare substituent effects; e.g., 4-fluorophenyl-piperazine derivatives show enhanced blood-brain barrier penetration vs. non-fluorinated analogues .

- Data Normalization : Report activity as % inhibition relative to controls and account for solvent effects (e.g., DMSO concentration ≤1% in cellular assays) .

Q. What computational strategies are optimal for elucidating the mechanism of action of this compound in CNS targets?

- Methodological Answer : Molecular docking and dynamics simulations can predict binding affinities to targets like serotonin (5-HT) or dopamine receptors:

- Docking Software : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., 5-HT₂A PDB: 6A94) .

- Key Interactions : Prioritize hydrogen bonding with sulfonamide oxygen and π-π stacking between imidazole and receptor aromatic residues (e.g., Phe340 in 5-HT₂A) .

- Validation : Cross-reference docking scores (ΔG) with experimental IC₅₀ values from radioligand displacement assays .

Q. How can derivatization of this compound enhance its utility in proteomic studies?

- Methodological Answer : Piperazine derivatives are effective carboxyl-group derivatization agents in mass spectrometry (MS):

- Derivatization Protocol : React peptides with this compound using EDC/HOAt in aqueous-organic solvent mixtures (e.g., H₂O:DCM 1:2) to improve ionization efficiency .

- Signal Enhancement : Derivatives increase MALDI-TOF MS signal intensity by 5–10× for low-MW peptides (e.g., <2 kDa) via charge stabilization .

- Applications : Used in proteome-wide analysis of rat brain proteins, identifying low-abundance histones and signaling peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.